

Application Notes and Protocols: Aluminum Silicide in Semiconductor Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminium silicide

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Introduction

Aluminum was historically a primary material for metallization in integrated circuits, valued for its low resistivity and good adhesion to silicon dioxide. However, the direct application of aluminum on silicon presents challenges such as junction spiking and electromigration. The formation of aluminum silicide at the metal-silicon interface is a critical aspect of device fabrication, influencing contact resistance and device reliability. These application notes provide a comprehensive overview of the use of aluminum and its silicides in semiconductor devices, with detailed protocols for fabrication and characterization. While the primary audience for this document is researchers in semiconductor technology, the fundamental principles of thin-film deposition and characterization may be of interest to professionals in other scientific fields, including those in drug development utilizing microfluidic or sensor devices that may involve similar fabrication techniques.

Applications of Aluminum and Aluminum Silicide in Semiconductors

Aluminum and its silicides serve several key functions in semiconductor devices:

- **Interconnects:** Aluminum films are widely used to form the conductive lines that connect different components within an integrated circuit. Alloying aluminum with small percentages

of silicon and copper enhances its performance by mitigating issues like electromigration and junction spiking.

- **Ohmic Contacts:** A primary application is to create low-resistance ohmic contacts to silicon, enabling efficient current flow between the metal layer and the semiconductor. The formation of a silicide layer is often crucial for achieving a good ohmic contact.
- **Schottky Barriers:** Depending on the doping of the silicon, the aluminum-silicon interface can form a Schottky barrier, which is a rectifying contact. This property is utilized in the fabrication of Schottky diodes.
- **Diffusion Barrier:** In some metallization schemes, silicide layers can act as a diffusion barrier to prevent the intermixing of aluminum with the underlying silicon, which is particularly important for shallow junctions.

Data Presentation: Properties and Process Parameters

The following tables summarize key quantitative data related to aluminum and aluminum silicide in semiconductor applications.

Table 1: Physical and Electrical Properties of Materials

Material	Resistivity ($\mu\Omega\cdot\text{cm}$)	Melting Point ($^{\circ}\text{C}$)	Coefficient of Thermal Expansion ($10^{-6}/^{\circ}\text{C}$)
Aluminum (Al)	2.7 - 3.0	660	23.5
Silicon (Si)	Dependent on doping	1414	2.6
Titanium Silicide (TiSi_2)	13 - 16	~1540	10.5
Cobalt Silicide (CoSi_2)	14 - 20	1326	10.14
Nickel Silicide (NiSi)	14 - 20	992	10.5

Table 2: Typical Process Parameters for Aluminum Contact Formation

Process Step	Parameter	Typical Value/Range	Notes
Deposition	Method	Sputtering, Evaporation	Sputtering is common for Al-Si alloys.
Target Composition	Al with 1% Si	Helps prevent junction spiking.	
Base Pressure	$< 1 \times 10^{-6}$ Torr	For high-purity film deposition.	
Annealing	Temperature	400 - 550 °C	Below the Al-Si eutectic temperature of 577 °C.[1]
Time	15 - 30 minutes	Sufficient for silicide formation and improving contact resistance.	
Ambient	Forming Gas (N ₂ /H ₂)	A reducing atmosphere prevents oxidation.	

Table 3: Contact Resistance of Aluminum on Silicon

Contact Type	Doping	Contact Resistivity (pc) ($\Omega\cdot\text{cm}^2$)	Annealing Conditions
Al on p-type Si	Boron	5.4×10^{-6} - 6.5×10^{-6}	400°C, 15 min, Forming Gas
Al-Si on n+ Si	Phosphorus	Varies with surface cleanliness	Pre-alloy values are sensitive to interface quality.
Al-Si on p+ Si	Boron	Varies with alloy composition	Consistent low resistance requires supersaturation of Si in Al.

Experimental Protocols

Protocol for Aluminum Ohmic Contact Fabrication

This protocol outlines the steps for creating aluminum ohmic contacts on a silicon wafer, including the formation of an aluminum-silicon interface.

- Wafer Cleaning:
 - Perform a standard RCA clean or a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues.
 - Follow with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer from the silicon surface.
 - Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.
- Metal Deposition (Sputtering):
 - Immediately transfer the cleaned wafer to a sputter deposition system.
 - Use a target of aluminum with 1% silicon (Al-1%Si) to prevent junction spiking.
 - Evacuate the chamber to a base pressure of at least 1×10^{-6} Torr.

- Introduce argon gas and ignite the plasma.
- Sputter deposit the Al-1%Si film to the desired thickness (e.g., 200-500 nm).
- Photolithography (Patterning the Contacts):
 - Apply a layer of photoresist to the wafer.
 - Use a mask aligner to expose the photoresist with the desired contact pattern.
 - Develop the photoresist to create a patterned mask.
- Etching:
 - Use a suitable aluminum etchant to remove the metal from the areas not protected by the photoresist.
 - Rinse with DI water and strip the remaining photoresist.
- Annealing (Sintering):
 - Place the wafer in a tube furnace or rapid thermal annealing (RTA) system.
 - Anneal at 450°C for 30 minutes in a forming gas (e.g., 95% N₂, 5% H₂) ambient. This step promotes the formation of a uniform aluminum-silicon interface and reduces contact resistance.^[2]

Protocol for Transmission Line Method (TLM) for Contact Resistance Measurement

The Transmission Line Method (TLM) is a standard technique to determine the specific contact resistance of a metal-semiconductor interface.^[3]

- Fabricate TLM Test Structure:
 - Design a photomask with a series of rectangular metal contacts of the same width (W) and length (L) but with varying spacing (d) between them on a uniformly doped semiconductor region.

- Fabricate the contacts using the protocol described in section 4.1.
- Electrical Measurement:
 - Use a probe station with a semiconductor parameter analyzer.
 - Measure the total resistance (R_T) between adjacent pairs of contacts for each spacing (d). This is done by applying a voltage and measuring the resulting current.^[3]
- Data Analysis:
 - Plot the measured total resistance (R_T) as a function of the contact spacing (d).
 - Perform a linear fit to the data points. The equation for the total resistance is: $R_T = (R_{sh} / W) * d + 2 * R_c$ where R_{sh} is the sheet resistance of the semiconductor under the contact, W is the contact width, and R_c is the contact resistance.
 - The y-intercept of the linear fit gives $2 * R_c$.
 - The slope of the line is R_{sh} / W , from which the sheet resistance can be calculated.
 - The specific contact resistivity (ρ_c) is then calculated using the equation: $\rho_c = R_c * A_c$ where A_c is the area of the contact.

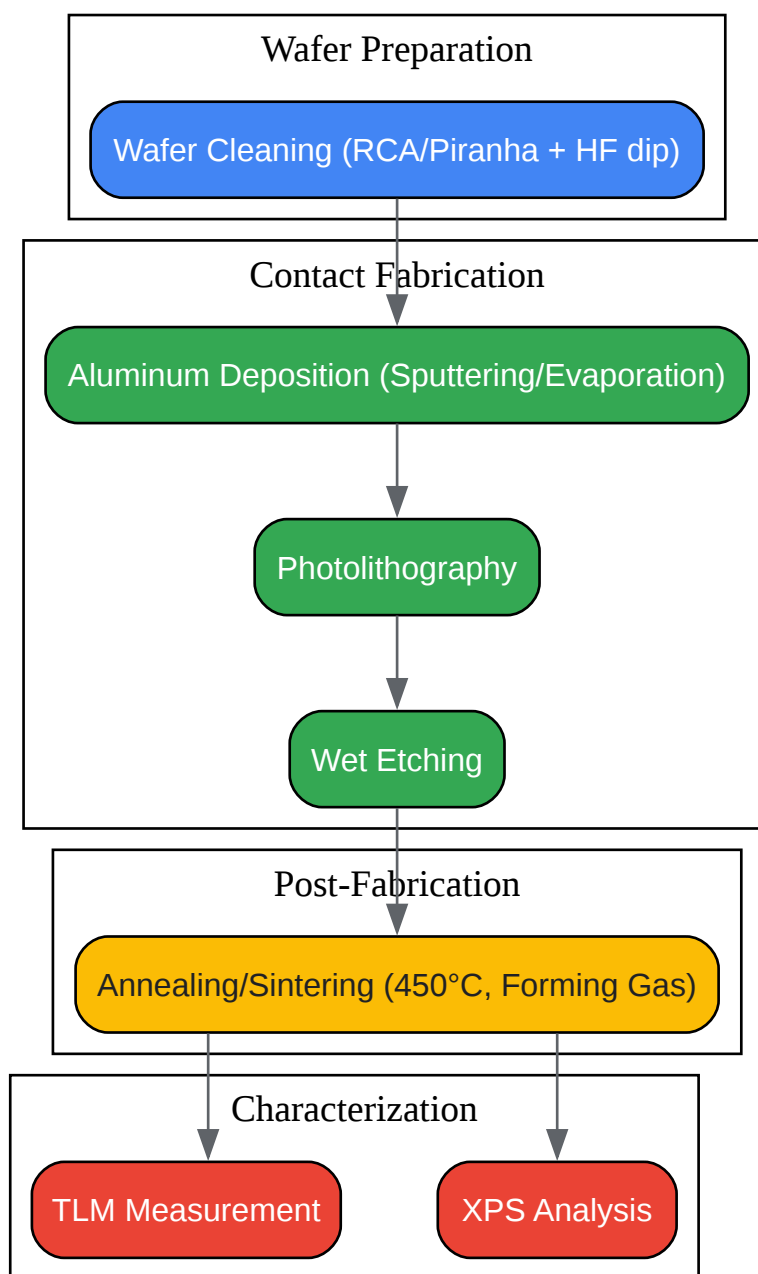
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis of Aluminum Silicide

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material.

- Sample Preparation:
 - Prepare a sample with a thin film of aluminum deposited on a silicon substrate, which has undergone annealing to form a silicide layer.
 - Ensure the sample is clean and free from adventitious carbon contamination as much as possible. Samples can be briefly rinsed with a solvent like isopropanol and dried with nitrogen.

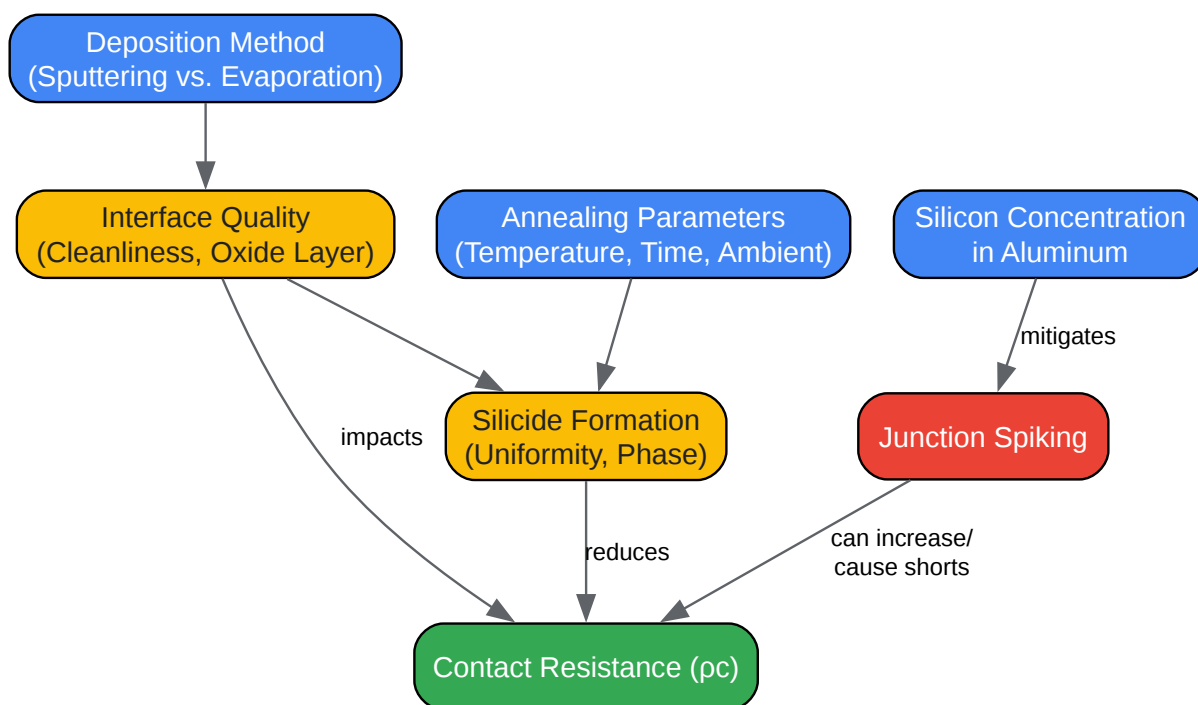
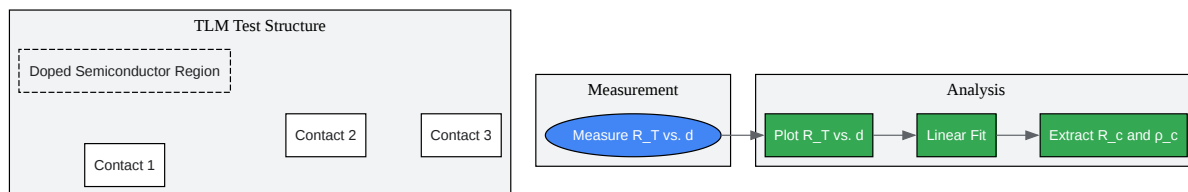
- Instrument Setup:
 - Mount the sample in the XPS ultra-high vacuum (UHV) chamber.
 - Use a monochromatic Al K α or Mg K α X-ray source.
- Data Acquisition:
 - Acquire a survey spectrum to identify all the elements present on the surface.
 - Acquire high-resolution spectra for the Al 2p, Si 2p, and O 1s core levels.
- Data Analysis:
 - Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
 - Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states.
 - For the Al 2p spectrum, look for peaks corresponding to metallic Al (around 72.8 eV) and Al-O bonds (around 74-75 eV) if an oxide is present. Aluminum silicide peaks may be shifted slightly from the metallic Al position.
 - For the Si 2p spectrum, identify peaks for elemental Si (around 99.3 eV), Si-O bonds (in SiO₂, around 103.3 eV), and Si-Al bonds in the silicide.
 - Quantify the atomic concentrations of the elements from the peak areas, corrected by relative sensitivity factors.

Visualizations



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Caption: Experimental workflow for fabricating and characterizing aluminum silicide contacts.



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- To cite this document: BenchChem. [Application Notes and Protocols: Aluminum Silicide in Semiconductor Devices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3079330#using-aluminium-silicide-in-semiconductor-devices>]

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